molecular formula C18H12F4N4O2 B2821607 N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide CAS No. 1351658-17-7

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B2821607
CAS No.: 1351658-17-7
M. Wt: 392.314
InChI Key: GXZVCWWRLYDCKC-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a fluorinated phenyl ring, a pyridazinone moiety, and a pyridine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    Attachment of the Fluorinated Phenyl Ring: The fluorinated phenyl ring can be attached through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide can be compared with other similar compounds, such as:

    N-(4-fluorophenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide: Lacks the trifluoromethyl group, which may affect its biological activity and chemical properties.

    N-(4-chloro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide: Contains a chlorine atom instead of a fluorine atom, potentially altering its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4O2/c19-14-4-3-12(8-13(14)18(20,21)22)24-16(27)10-26-17(28)6-5-15(25-26)11-2-1-7-23-9-11/h1-9H,10H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXZVCWWRLYDCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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